Technical Guide: 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4)
Technical Guide: 2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4)
Executive Summary & Core Identity
2-(2,5-Dibromophenyl)acetonitrile (CAS 74533-21-4), also known as 2,5-dibromobenzyl cyanide , is a specialized halogenated arylacetonitrile intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of indole-based alkaloids, serotonin receptor antagonists, and kinase inhibitors where the 2,5-substitution pattern allows for regioselective downstream functionalization.
Its value lies in its "orthogonal reactivity": the nitrile group (
Physicochemical Profile
| Property | Value | Source/Condition |
| CAS Number | 74533-21-4 | Chemical Abstracts Service |
| Molecular Formula | - | |
| Molecular Weight | 274.94 g/mol | - |
| Appearance | White to off-white crystalline solid | Recrystallized from cyclohexane |
| Melting Point | 112–114 °C | Experimental [1] |
| Solubility | Soluble in EtOH, MeOH, | - |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive; store locked up |
Synthesis & Manufacturing Protocols
The industrial and laboratory-scale synthesis of CAS 74533-21-4 typically proceeds via nucleophilic substitution of the corresponding benzyl halide. This route is preferred for its scalability and high yield (>90%).
Optimized Synthetic Route (Nucleophilic Substitution)
Reaction Principle:
Reagents:
-
Substrate: 2,5-Dibromobenzyl bromide (or chloride).
-
Nucleophile: Sodium Cyanide (
) or Potassium Cyanide ( ). -
Solvent: Ethanol (
) or Methanol ( ). -
Catalyst (Optional): Sodium Iodide (
) (Finkelstein condition to accelerate chloride displacement).
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2,5-dibromobenzyl bromide in Ethanol (approx. 3-4 mL per mmol).
-
Addition: Add 1.1–1.2 eq of
carefully. Caution: is highly toxic. -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove most ethanol.
-
Dilute residue with water and extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and filter.
-
-
Purification: Recrystallize the crude solid from cyclohexane to obtain pure white crystals (MP 112–114 °C) [1].
Synthesis Workflow Diagram
Caption: Linear synthesis pathway from commercially available 2,5-dibromotoluene to the target nitrile.
Applications in Drug Discovery
The 2,5-dibromo substitution pattern is the defining feature of this intermediate, enabling "Divergent Synthesis."
The "Indole Gateway"
The most prominent application is the synthesis of 5-bromoindole derivatives. The nitrile nitrogen and the ortho-bromine (position 2) can participate in metal-catalyzed cyclizations (e.g., copper or palladium-catalyzed cascades) or classical reductive cyclizations.
-
Mechanism: The nitrile is reduced to a phenethylamine or hydrolyzed/reduced to an aldehyde equivalent, which then cyclizes with the amine formed at the ortho position (via Buchwald coupling of the Br).
-
Result: A 5-bromoindole scaffold. The remaining bromine at position 5 is then available for Suzuki coupling to attach aryl groups, a common motif in 5-HT (Serotonin) receptor antagonists .
Divergent Reaction Pathways
Caption: Divergent utility of CAS 74533-21-4. The compound acts as a linchpin for accessing acids, amines, and heterocycles.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can liberate cyanide ions in vivo via metabolic oxidation (cytochrome P450).
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation.
Self-Validating Safety Protocol:
-
Cyanide Awareness: Always have a cyanide antidote kit (e.g., hydroxocobalamin) accessible when working with this compound or its synthesis reagents (NaCN).
-
Waste Disposal: Aqueous waste streams from the synthesis (containing excess cyanide) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify cyanide waste.
-
PPE: Double nitrile gloves, chemical safety goggles, and a functioning fume hood are non-negotiable.
References
-
Czech Patent Office. (2010). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Patent No. CZ301063B6. (Describes the synthesis and experimental melting point of 112–114 °C). Link
-
PubChem Database. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile (Analogous Compound Safety Data). National Library of Medicine. Link
-
Organic Syntheses. (1922).[2] Benzyl Cyanide Synthesis Protocols. Coll. Vol. 1, p. 107.[2] (Foundational protocol for arylacetonitrile synthesis). Link
